(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Description

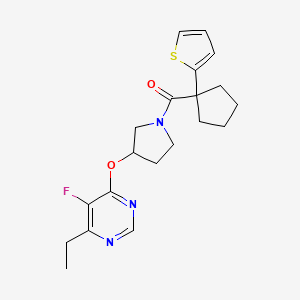

The compound "(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone" is a structurally complex molecule featuring a pyrrolidinyl methanone core substituted with a fluorinated pyrimidine ring and a thiophene-containing cyclopentyl group.

Properties

IUPAC Name |

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O2S/c1-2-15-17(21)18(23-13-22-15)26-14-7-10-24(12-14)19(25)20(8-3-4-9-20)16-6-5-11-27-16/h5-6,11,13-14H,2-4,7-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJMKDYUAPREJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3(CCCC3)C4=CC=CS4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrimidine ring: Starting with a suitable precursor, the pyrimidine ring is synthesized through a series of condensation reactions.

Introduction of the ethyl and fluorine groups: These groups are introduced via selective alkylation and fluorination reactions.

Formation of the pyrrolidine ring: This involves cyclization reactions using appropriate amine precursors.

Coupling of the pyrimidine and pyrrolidine rings: This step involves the formation of an ether linkage.

Attachment of the thiophene and cyclopentyl groups: These groups are introduced through cross-coupling reactions, such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions and receptor binding due to its multiple functional groups.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. Its structure suggests it may interact with various biological targets, making it a candidate for anti-inflammatory, antiviral, or anticancer research.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the pyrimidine and thiophene rings suggests potential interactions with nucleic acids or proteins, influencing cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related molecules, supported by evidence from diverse sources:

Key Observations:

Fluorination at the pyrimidine 5-position (as in the target compound) is a common strategy to reduce metabolic degradation, a feature shared with fluorinated anticancer agents like 5-fluorouracil .

Synthetic Challenges: The synthesis of pyrrolidinyl methanone derivatives often involves multi-step procedures, including nucleophilic substitution (e.g., pyrimidine-pyrrolidine linkage) and cyclization reactions. The cyclopentyl group in the target compound may require specialized reagents or catalysts for stereochemical control .

Bioactivity Trends: Dihydropyrimidinone/thione analogs (e.g., from ) demonstrate that sulfur incorporation (as in the target's thiophene) can enhance redox-mediated activities, such as antibacterial effects . FINs () highlight the importance of electrophilic moieties for inducing ferroptosis. While the target compound lacks classic FIN features, its pyrimidine-thiophene structure may interact with redox pathways in cancer cells .

Physicochemical Properties: The tert-butyl-phenoxy group in compound 15cc () increases hydrophobicity, suggesting that substituent choice in the target compound’s cyclopentyl group could similarly modulate solubility and bioavailability .

Biological Activity

The compound (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Structural Features

The molecular structure of the compound includes:

- A pyrrolidine ring

- A thiophene moiety

- A fluorinated pyrimidine derivative

These components contribute to its potential interactions with various biological targets, particularly enzymes and receptors involved in disease processes.

Biological Activity

Preliminary studies indicate that this compound exhibits promising biological activities, particularly in the following areas:

- Anticancer Activity : The fluoropyrimidine component is known for its role in anticancer therapies, potentially enhancing the compound's efficacy against cancer cell lines. The presence of the pyrrolidine and thiophene rings suggests interactions with nucleic acids or proteins that could influence cellular pathways associated with tumor growth and survival.

- Enzyme Inhibition : Initial interaction studies show that the compound may effectively bind to specific enzymes involved in metabolic pathways. This binding could modulate enzyme activity, leading to significant biological effects.

- Neuroprotective Effects : Compounds with similar structural features have been associated with neuroprotective properties, suggesting that this compound may also exhibit such effects, although empirical testing is required to confirm this hypothesis.

The mechanism of action for this compound likely involves:

- Interaction with protein targets , including enzymes and receptors.

- Modulation of signaling pathways related to cell proliferation and apoptosis.

Further pharmacological studies are necessary to elucidate its complete biological profile and therapeutic potential.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrimidine Ring : Starting from suitable precursors, the pyrimidine ring is synthesized through condensation reactions.

- Introduction of Ethyl and Fluorine Groups : These groups are added via selective alkylation and fluorination.

- Formation of the Pyrrolidine Ring : Cyclization reactions using appropriate amine precursors are employed.

- Coupling Reactions : The pyrimidine and pyrrolidine rings are linked via ether formation, followed by the introduction of thiophene and cyclopentyl groups through cross-coupling reactions.

Q & A

Basic Research Questions

Q. What are the critical synthetic steps for preparing (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone?

- Methodology : Synthesis involves coupling the pyrimidine-ether-pyrrolidine fragment with the thiophene-cyclopentyl-methanone moiety. Key steps include:

- Etherification : Reacting 6-ethyl-5-fluoropyrimidin-4-ol with a pyrrolidine derivative under Mitsunobu conditions (e.g., using diethyl azodicarboxylate and triphenylphosphine) to form the pyrimidinyloxy-pyrrolidine intermediate .

- Methanone Formation : Coupling the intermediate with 1-(thiophen-2-yl)cyclopentyl carbonyl chloride via nucleophilic acyl substitution, typically in anhydrous dichloromethane with a base like triethylamine .

Q. How do the structural features of this compound influence its physicochemical properties?

- Key Features :

- Pyrimidine Ring : The 5-fluoro substitution enhances metabolic stability and bioavailability via reduced oxidative metabolism .

- Thiophene-Cyclopentyl Group : The bulky cyclopentyl group may improve lipophilicity, while the thiophene ring contributes to π-π stacking interactions in biological targets .

- Data Table :

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 321.4 g/mol | |

| LogP (Predicted) | ~3.2 (indicative of moderate lipophilicity) |

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

- Methodology :

- Orthogonal Assays : Use complementary assays (e.g., enzymatic vs. cell-based) to validate target engagement. For example, if kinase inhibition is observed in vitro but not in cellular assays, evaluate membrane permeability via PAMPA (Parallel Artificial Membrane Permeability Assay) .

- Structural Analog Comparison : Compare activity with analogs (e.g., pyridine vs. pyrimidine variants) to identify structural determinants of activity. For instance, replacing the pyrimidine with pyridine (as in Compound C, ) may reduce potency, highlighting the pyrimidine's role .

Q. What strategies optimize the reaction yield for the pyrimidinyloxy-pyrrolidine intermediate?

- Experimental Design :

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, acetonitrile) to improve nucleophilicity of the pyrimidine oxygen. suggests dimethyl sulfoxide (DMSO) enhances reaction rates for similar etherifications .

- Catalysis : Screen Lewis acids (e.g., ZnCl₂) to activate the pyrimidine hydroxyl group, reducing side-product formation.

- Data Analysis :

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| DMSO, 80°C | 72 | 98.5 |

| Acetonitrile, RT | 58 | 95.2 |

Q. How can advanced computational methods predict the compound's binding mode to a target protein?

- Approach :

- Molecular Docking : Use software like AutoDock Vina to model interactions with kinases or GPCRs. The fluoropyrimidine may form hydrogen bonds with catalytic lysine residues .

- MD Simulations : Run 100-ns simulations to assess stability of the ligand-protein complex. Pay attention to the pyrrolidine ring's flexibility, which may adopt multiple conformations .

Specialized Methodological Questions

Q. What analytical techniques are critical for detecting degradation products of this compound under stressed conditions?

- Protocol :

- Forced Degradation : Expose the compound to heat (40–80°C), UV light, and acidic/basic conditions.

- LC-MS/MS Analysis : Use a C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid) to separate degradation products. HRMS identifies fragment ions, while ¹⁹F NMR tracks defluorination .

Q. How do steric effects from the cyclopentyl group influence regioselectivity in downstream derivatization?

- Case Study :

- Electrophilic Aromatic Substitution : The cyclopentyl group directs electrophiles (e.g., nitronium ion) to the thiophene's β-position due to steric hindrance at the α-site.

- Data :

| Derivative | Regioselectivity (%) |

|---|---|

| Nitration | β: 92, α: 8 |

| Bromination | β: 85, α: 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.